2-[(fluorosulfonyl)oxy]-Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(fluorosulfonyl)oxy]-Benzonitrile is an organic compound with the molecular formula C7H4FNO3S and a molecular weight of 201.17 g/mol It is characterized by the presence of a benzonitrile core substituted with a fluorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(fluorosulfonyl)oxy]-Benzonitrile typically involves the introduction of a fluorosulfonyl group onto a benzonitrile core. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the formation of the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The use of fluorosulfonyl radicals generated from various precursors is a key aspect of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(fluorosulfonyl)oxy]-Benzonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidative processes can modify the structure of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents, oxidizing agents, and nucleophiles. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while reduction reactions can produce different reduced forms of the compound .
Scientific Research Applications
2-[(fluorosulfonyl)oxy]-Benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[(fluorosulfonyl)oxy]-Benzonitrile involves its interaction with specific molecular targets. The fluorosulfonyl group is known to be reactive, allowing the compound to modify various functional groups in target molecules. This reactivity is harnessed in chemical biology and medicinal chemistry to study and manipulate biological systems .
Comparison with Similar Compounds
Similar Compounds
4-[(fluorosulfonyl)oxy]benzoic acid: Another compound with a fluorosulfonyl group, used in similar applications.
Sulfonyl fluorides: A broader class of compounds that share the fluorosulfonyl functional group and are used in various chemical and biological applications.
Uniqueness
2-[(fluorosulfonyl)oxy]-Benzonitrile is unique due to its specific structure and the presence of both a benzonitrile core and a fluorosulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C7H4FNO3S |
---|---|
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-cyano-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H4FNO3S/c8-13(10,11)12-7-4-2-1-3-6(7)5-9/h1-4H |
InChI Key |
FWHISILUCPTNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.